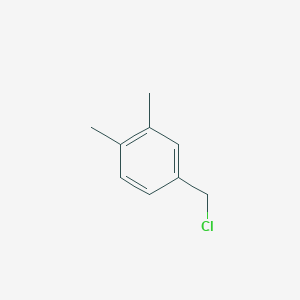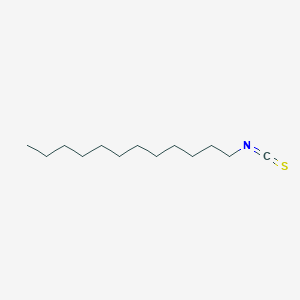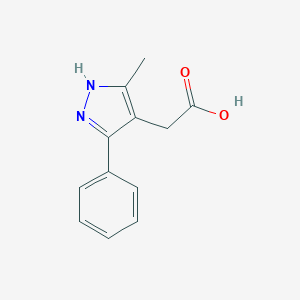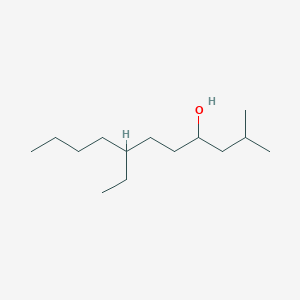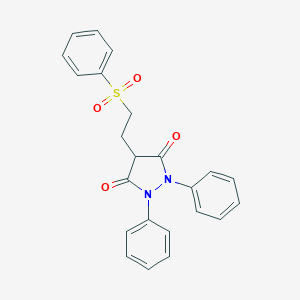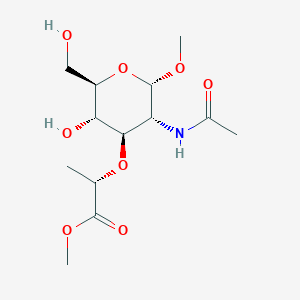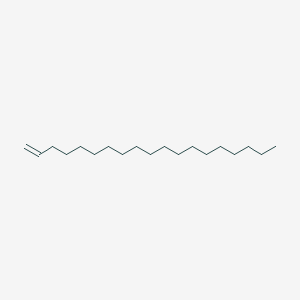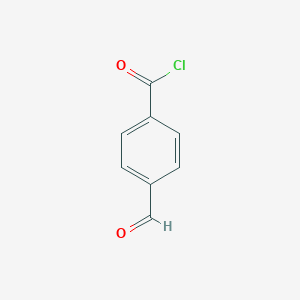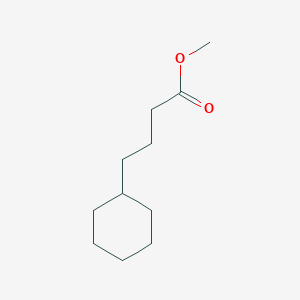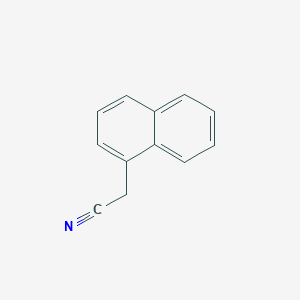![molecular formula C15H10ClNO2S B090684 2-[(4-Chlorophenyl)sulfanylmethyl]isoindole-1,3-dione CAS No. 19378-58-6](/img/structure/B90684.png)
2-[(4-Chlorophenyl)sulfanylmethyl]isoindole-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Chlorophenyl)sulfanylmethyl]isoindole-1,3-dione is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-[(4-Chlorophenyl)sulfanylmethyl]isoindole-1,3-dione is not fully understood. However, studies have suggested that the compound works by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemische Und Physiologische Effekte
Studies have shown that 2-[(4-Chlorophenyl)sulfanylmethyl]isoindole-1,3-dione can induce apoptosis (programmed cell death) in cancer cells. It has also been found to inhibit the migration and invasion of cancer cells. In addition, the compound has been shown to have anti-inflammatory effects, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-[(4-Chlorophenyl)sulfanylmethyl]isoindole-1,3-dione in lab experiments is its potential as a novel anti-cancer agent. However, one of the limitations is the lack of knowledge about its mechanism of action. Further studies are needed to fully understand how the compound works and to determine its potential side effects.
Zukünftige Richtungen
There are several future directions for research on 2-[(4-Chlorophenyl)sulfanylmethyl]isoindole-1,3-dione. One direction is to further investigate its potential as an anti-cancer agent and to determine its efficacy in vivo. Another direction is to study its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, further studies are needed to fully understand the compound's mechanism of action and to determine its potential side effects.
Synthesemethoden
The synthesis of 2-[(4-Chlorophenyl)sulfanylmethyl]isoindole-1,3-dione involves the reaction of 4-chlorobenzyl mercaptan and phthalic anhydride in the presence of a catalyst such as zinc chloride. The reaction takes place under reflux in a solvent such as toluene or xylene. The resulting product is then purified through recrystallization to obtain a pure form of 2-[(4-Chlorophenyl)sulfanylmethyl]isoindole-1,3-dione.
Wissenschaftliche Forschungsanwendungen
2-[(4-Chlorophenyl)sulfanylmethyl]isoindole-1,3-dione has been studied for its potential applications in various fields of research. One of the most promising applications is in the field of cancer research. Studies have shown that the compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to have neuroprotective effects.
Eigenschaften
CAS-Nummer |
19378-58-6 |
|---|---|
Produktname |
2-[(4-Chlorophenyl)sulfanylmethyl]isoindole-1,3-dione |
Molekularformel |
C15H10ClNO2S |
Molekulargewicht |
303.8 g/mol |
IUPAC-Name |
2-[(4-chlorophenyl)sulfanylmethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C15H10ClNO2S/c16-10-5-7-11(8-6-10)20-9-17-14(18)12-3-1-2-4-13(12)15(17)19/h1-8H,9H2 |
InChI-Schlüssel |
VYNUNOZCGNACCI-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CSC3=CC=C(C=C3)Cl |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CSC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



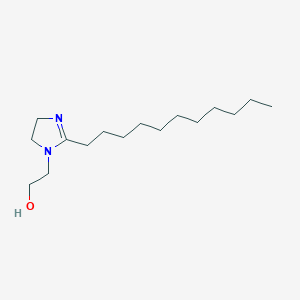
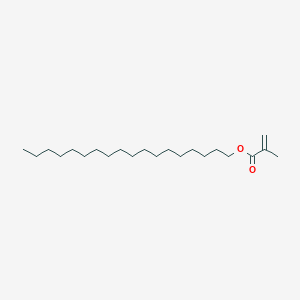
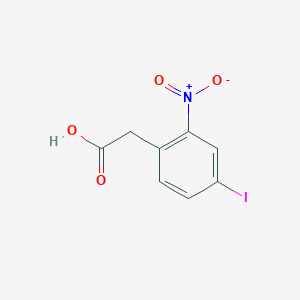
![(1h-Pyrrolo[2,3-c]pyridin-4-yl)methanol](/img/structure/B90631.png)
